2,4,6-三甲基-3-羟基吡啶

描述

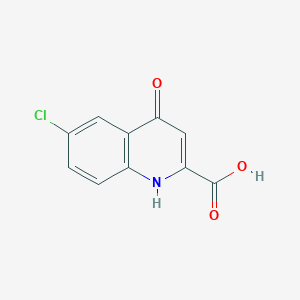

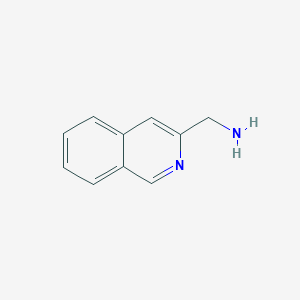

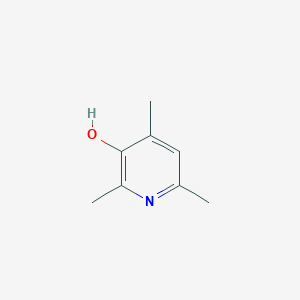

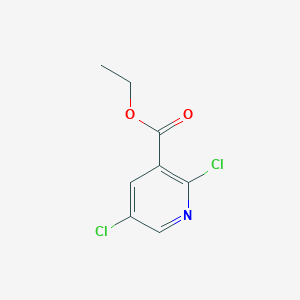

2,4,6-Trimethyl-3-hydroxypyridine is a chemical compound with the molecular formula C8H11NO . It is also known by other names such as 2,4,6-trimethylpyridin-3-ol . This compound has a molecular weight of 137.18 g/mol .

Synthesis Analysis

The synthesis of pyridine derivatives, including 2,4,6-Trimethyl-3-hydroxypyridine, can be achieved through various methods. One such method involves the oxyfunctionalization of pyridine derivatives using whole cells of Burkholderia sp. MAK1 . Another method involves the use of commercially available aromatic ketones, aldehydes, and hexamethyldisilazane (HMDS) as a nitrogen source under microwave irradiation .

Molecular Structure Analysis

The molecular structure of 2,4,6-Trimethyl-3-hydroxypyridine consists of a pyridine ring with three methyl groups and one hydroxy group attached to it . The InChI representation of the molecule is InChI=1S/C8H11NO/c1-5-4-6(2)9-7(3)8(5)10/h4,10H,1-3H3 .

Chemical Reactions Analysis

Pyridine derivatives, including 2,4,6-Trimethyl-3-hydroxypyridine, can undergo various chemical reactions. For instance, they can be converted into their 5-hydroxy derivatives . Moreover, several methylpyridines as well as methylated pyrazines can be converted to appropriate N-oxides .

Physical And Chemical Properties Analysis

The physical and chemical properties of 2,4,6-Trimethyl-3-hydroxypyridine include a molecular weight of 137.18 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 2, and a rotatable bond count of 0 . The exact mass and monoisotopic mass of the molecule are both 137.084063974 g/mol .

科学研究应用

催化应用

- 已实现对羟基吡啶的铜催化N-和O-芳基化,包括2,4,6-三甲基-3-羟基吡啶,扩展了有机合成中芳基化反应的范围(Altman & Buchwald, 2007)。

分子相互作用

- 对3-羟基吡啶衍生物的关联研究表明,甲基基团的空间屏蔽对复合物强度的影响,可能影响2,4,6-三甲基-3-羟基吡啶中的相互作用(Lezina et al., 1971)。

螯合疗法研究

- 3-羟基吡啶-4-酮,包括2,4,6-三甲基-3-羟基吡啶在内的一类化合物,显示出作为铁(III)螯合剂的潜力,暗示了在治疗地中海贫血等疾病中的应用(Hider & Lerch, 1989)。

- 对3-羟基吡啶-4-酮(HPOs)和铁螯合疗法的研究表明,具有甲基基团的衍生物,如2,4,6-三甲基-3-羟基吡啶,可能与Fe3+形成稳定的复合物,增强其螯合铁的能力(Kaviani & Izadyar, 2018)。

反应机制

- 对羟基吡啶与某些化学物质的反应的研究揭示了对2,4,6-三甲基-3-羟基吡啶可能相关的反应途径和互变异构体的见解(Boga et al., 2001)。

疏水和亲水相互作用

- 对与2,4,6-三甲基-3-羟基吡啶密切相关的混合疏水-亲水性质的2,4,6-三甲基吡啶的研究表明,在不同溶剂中存在复杂的相互作用动态(Marczak & Banaś, 2001)。

光谱应用

- 类似于2,4,6-三甲基-3-羟基吡啶的2-氨基-3-羟基吡啶已被用作某些金属的光谱测定的显色试剂,表明潜在的分析应用(Mehta et al., 1976)。

药物化学中的金属配合物

- 包括2,4,6-三甲基-3-羟基吡啶在内的羟基吡啉酮家族形成多功能配体,可能在药物应用中有用,如铁去除或作为成像对比剂(Thompson et al., 2006)。

老化研究

- 已对2,4,6-三甲基-3-羟基吡啶进行了作为老化保护剂的研究,可能增加特定小鼠模型的寿命并延缓老化(Emanuel & Obukhova, 1978)。

其他应用

- 对含有2,4,6-三甲基吡啶和各种溶剂的混合物的研究提供了关于分子相互作用和复合物形成的见解,有助于理解2,4,6-三甲基-3-羟基吡啶在不同环境中的行为(Przybyla et al., 2012)。

安全和危害

While specific safety and hazard information for 2,4,6-Trimethyl-3-hydroxypyridine is not available in the search results, general safety measures for handling chemical compounds include washing hands and any exposed skin thoroughly after handling, not eating, drinking, or smoking when using the product, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

未来方向

Pyridine derivatives, including 2,4,6-Trimethyl-3-hydroxypyridine, have many applications in the chemical industry and are in great demand as synthons for pharmaceutical products . Therefore, the development of new synthesis methods and the exploration of their potential applications in various fields could be promising future directions .

属性

IUPAC Name |

2,4,6-trimethylpyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c1-5-4-6(2)9-7(3)8(5)10/h4,10H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWDFAODRANMDFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=C1O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70276412 | |

| Record name | 2,4,6-Trimethyl-3-hydroxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70276412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4,6-Trimethyl-3-hydroxypyridine | |

CAS RN |

1123-65-5 | |

| Record name | 2,4,6-Trimethyl-3-hydroxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70276412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-carboxylate](/img/structure/B180269.png)

![N-(3-methylphenyl)-2-[4-(4-methylphenyl)phenoxy]acetamide](/img/structure/B180272.png)

![Spiro[isochroman-1,4'-piperidin]-3-one hydrochloride](/img/structure/B180280.png)